molecular formula C12H11NO2S B183690 3-[(2-Thienylmethyl)amino]benzoic acid CAS No. 869947-84-2

3-[(2-Thienylmethyl)amino]benzoic acid

Cat. No. B183690
CAS RN: 869947-84-2
M. Wt: 233.29 g/mol
InChI Key: NLPALFQBTRMEPX-UHFFFAOYSA-N
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Description

“3-[(2-Thienylmethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 869947-84-2. It has a molecular weight of 233.29 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “3-[(2-Thienylmethyl)amino]benzoic acid” can be represented by the linear formula C12 H11 N O2 S . The InChI code for this compound is 1S/C12H11NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-7,13H,8H2,(H,14,15) .


Physical And Chemical Properties Analysis

“3-[(2-Thienylmethyl)amino]benzoic acid” is a solid compound . It has a molecular weight of 233.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Microbial Biosynthesis

3-Amino-benzoic acid (3AB), an important building block for various biologically active compounds, has seen innovative production methods through microbial biosynthesis. The use of an Escherichia coli co-culture system has notably enhanced the production of 3AB from glucose, demonstrating a significant advancement in metabolic engineering techniques. This method not only increased the yield but also exemplified the potential of co-culture engineering in biosynthetic processes for complex organic compounds (Zhang & Stephanopoulos, 2016).

Natural Product Synthesis

The biosynthesis of 3,5-AHBA-derived natural products, which include a variety of biologically significant compounds, has been thoroughly explored. Understanding the molecular genetics and biochemical pathways involved in the synthesis of these natural products from 3-amino-5-hydroxy benzoic acid (3,5-AHBA) provides valuable insights into the production of pharmaceuticals and other natural compounds (Kang, Shen, & Bai, 2012).

Benzoic Acid Biosynthesis

Research into the biosynthesis of benzoic acid in plants and bacteria reveals a pathway that mirrors fatty acid β-oxidation, shedding light on the fundamental processes that produce this simple yet widely utilized compound. This knowledge contributes to our understanding of the biosynthetic origins of various natural products containing benzoic acid derivatives (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Spectroscopic and Structural Analysis

The synthesis and structural elucidation of 4-(3-Benzoylthioureido)benzoic acid through spectroscopic methods have provided insights into the chemical properties and potential applications of benzoic acid derivatives. This research enhances our understanding of the structural aspects of such compounds, which can be pivotal for their application in various fields, including pharmaceuticals and materials science (Aydın, Ünver, Aykaç, & Iskeleli, 2010).

Pseudopeptide Building Blocks

The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) has been synthesized and studied for its potential as a building block for pseudopeptide synthesis. This research opens up new avenues for the development of peptidomimetics and combinatorial chemistry, contributing to the advancement of drug discovery and material science (Pascal, Sola, Labéguère, & Jouin, 2000).

properties

IUPAC Name

3-(thiophen-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPALFQBTRMEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358964
Record name 3-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Thienylmethyl)amino]benzoic acid

CAS RN

869947-84-2
Record name 3-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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